molecular formula C9H10ClF2NO2 B2451586 3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride CAS No. 2503207-59-6

3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride

Cat. No.: B2451586
CAS No.: 2503207-59-6
M. Wt: 237.63
InChI Key: OORSDKZMZDAKOS-UHFFFAOYSA-N
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Description

3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride is a chemical compound with the molecular formula C9H9F2NO2·HCl. It is known for its unique structure, which includes a benzoic acid moiety substituted with a difluoroethyl group and an amino group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Properties

IUPAC Name

3-(2-amino-1,1-difluoroethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c10-9(11,5-12)7-3-1-2-6(4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORSDKZMZDAKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CN)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Its structural similarity to other benzoic acid derivatives suggests it may interact with biological pathways involved in pain and inflammation modulation.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of various benzoic acid derivatives, including 3-(2-Amino-1,1-difluoroethyl)benzoic acid hydrochloride. The results indicated that this compound significantly reduced inflammation in animal models, suggesting its potential as a therapeutic candidate for inflammatory diseases .

Protein Interaction Studies

Research has indicated that 3-(2-Amino-1,1-difluoroethyl)benzoic acid hydrochloride can act as a modulator of protein interactions, particularly in the context of enzyme activity regulation.

Case Study: Enzyme Activation

In vitro studies demonstrated that this compound enhanced the activity of certain proteolytic enzymes, which are crucial for protein degradation pathways. The activation of these enzymes could have implications for developing treatments for diseases characterized by protein misfolding or aggregation .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel pharmaceuticals. Its unique functional groups allow for further modifications that can lead to the development of more potent derivatives.

Data Table: Synthesis Pathways

CompoundReaction ConditionsYield (%)
Derivative AReflux with acetic anhydride85%
Derivative BReaction with amines under microwave irradiation90%

Fluorescent Probes

Due to its ability to form stable complexes with metal ions, 3-(2-Amino-1,1-difluoroethyl)benzoic acid hydrochloride is being explored as a fluorescent probe in biochemical assays.

Case Study: Metal Ion Detection

Recent studies have shown that this compound can selectively bind to specific metal ions, resulting in fluorescence changes that can be quantitatively measured. This property makes it suitable for applications in environmental monitoring and biological imaging .

Mechanism of Action

The mechanism of action of 3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. The difluoroethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-1,1-difluoroethyl)benzoic acid;hydrochloride is unique due to its difluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research applications .

Biological Activity

3-(2-Amino-1,1-difluoroethyl)benzoic acid; hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula: C10H12ClF2N O3
  • Molecular Weight: Approximately 217.17 g/mol
  • Structure: The compound features a benzoic acid moiety linked to a 2-amino-1,1-difluoroethyl group, which is crucial for its biological activity.

The biological activity of 3-(2-amino-1,1-difluoroethyl)benzoic acid; hydrochloride is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites. This interaction can modulate enzymatic activity, influencing metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, impacting physiological responses. The difluoroethyl group enhances binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties, similar to other benzoic acid derivatives .
  • Antiproliferative Effects: The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it was observed to activate proteasomal pathways, enhancing the degradation of misfolded proteins and potentially reducing cancer cell survival .
  • Cardiovascular Effects: Interaction studies indicate that it may influence cardiovascular regulation by interacting with specific enzymes or receptors involved in this system.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on bacterial growth
AntiproliferativeActivation of proteasomal pathways in cancer cells
Cardiovascular ModulationPotential effects on blood pressure regulation
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various benzoic acid derivatives, 3-(2-amino-1,1-difluoroethyl)benzoic acid; hydrochloride demonstrated significant inhibition of cell growth in human cancer cell lines. The mechanism involved the activation of the ubiquitin-proteasome pathway (UPP), which is vital for protein degradation and cellular homeostasis. This suggests that the compound could serve as a lead for developing new anticancer therapies .

Case Study: Enzyme Interaction Studies

Further investigations into the enzyme interaction profile revealed that this compound could inhibit key metabolic enzymes involved in cardiovascular functions. This inhibition could lead to therapeutic applications in managing hypertension and related cardiovascular diseases.

Q & A

Basic Research Question

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of the difluoroethyl group .
  • Handling : Use PPE (gloves, goggles) in a fume hood. The compound is hygroscopic; avoid prolonged exposure to moisture .
  • Stability : Monitor via TLC or HPLC for decomposition (e.g., hydrolysis to benzoic acid derivatives) under acidic/basic conditions .

What analytical strategies are effective for identifying and quantifying impurities in this compound?

Advanced Research Question

  • Impurity Profiling : Use LC-MS with a gradient elution (0.1% formic acid in water/acetonitrile) to detect byproducts like dehalogenated or oxidized derivatives. Common impurities include:
    • Des-fluoro analogs : Formed during incomplete fluorination steps.
    • Dimerization products : Observed in high-concentration reactions .
  • Quantification : Spike samples with reference standards (e.g., 4-(2-amino-1,1-difluoroethyl)benzoic acid) and calibrate using UV detection at 254 nm .

How does the difluoroethyl substituent influence the compound's reactivity in nucleophilic reactions?

Advanced Research Question
The difluoroethyl group enhances electrophilicity at the β-carbon due to the electron-withdrawing effect of fluorine atoms. This facilitates:

  • Nucleophilic Substitution : Reactivity with thiols or amines in buffer solutions (pH 7–9), forming stable adducts.
  • Steric Effects : The bulky difluoroethyl group may hinder access to the amino group, reducing reaction rates in sterically demanding environments. Comparative studies with non-fluorinated analogs (e.g., 3-(2-aminoethyl)benzoic acid) show a 2–3x slower reaction kinetics .

What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). The benzoic acid moiety often participates in hydrogen bonding with active-site residues .
  • QSAR Studies : Correlate substituent electronegativity (F vs. H) with bioactivity. Fluorine’s electronegativity improves membrane permeability but may reduce solubility .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to evaluate conformational flexibility .

What are the challenges in achieving enantiomeric purity for this compound, and how can they be addressed?

Advanced Research Question
The chiral center at the 2-amino-1,1-difluoroethyl group necessitates asymmetric synthesis. Challenges include:

  • Racemization : Occurs under acidic conditions during hydrochloride formation. Mitigate by using low-temperature (<0°C) acidification .
  • Resolution Techniques : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases to separate enantiomers .

How does the compound's solubility profile impact its application in in vitro assays?

Basic Research Question

  • Aqueous Solubility : Low solubility in water (<1 mg/mL at pH 7.4) requires dissolution in DMSO (50 mM stock).
  • Buffered Solutions : Solubility improves in PBS (pH 7.4) with 0.1% Tween-20 for cell-based assays .
  • Stability in DMSO : Monitor via NMR for decomposition; avoid freeze-thaw cycles .

What spectroscopic techniques are optimal for studying degradation pathways under accelerated stability conditions?

Advanced Research Question

  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed benzoic acid or defluorinated species) under stress conditions (40°C/75% RH for 4 weeks) .
  • FTIR : Tracks loss of N-H stretches (3300 cm1^{-1}) and C-F vibrations (1150 cm1^{-1}) .
  • XRD : Detects crystallinity changes during decomposition .

What are the implications of the hydrochloride counterion on the compound's pharmacokinetic properties?

Advanced Research Question

  • Bioavailability : The hydrochloride salt improves aqueous solubility, enhancing oral absorption in preclinical models.
  • Ion-Pair Effects : The Cl^- ion may interact with biological membranes, altering permeability compared to freebase forms. Comparative studies with trifluoroacetate salts show 20–30% higher plasma exposure for hydrochloride forms .

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